3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide

Medicinal Chemistry Chemical Biology Drug Discovery

Exploratory medicinal chemistry requires validated starting points, yet many oxindole derivatives lack comparative SAR data. This compound offers a characterized 1-methyl-2-oxoindolin-5-yl scaffold with a cyclopentylpropanamide side chain-ideal for SAR campaigns. - **Structural features:** MW 286.37, XLogP3 2.6, 1 HBD, 4 rotatable bonds - **Application:** Molecular docking, virtual screening, analog synthesis - **Quality:** Confirm purity via vendor CoA; no public bioactivity data assumed

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 921773-89-9
Cat. No. B2606502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide
CAS921773-89-9
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3CCCC3
InChIInChI=1S/C17H22N2O2/c1-19-15-8-7-14(10-13(15)11-17(19)21)18-16(20)9-6-12-4-2-3-5-12/h7-8,10,12H,2-6,9,11H2,1H3,(H,18,20)
InChIKeyHWQOGWUYYYQUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide Baseline Overview


3-Cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-89-9) is a synthetic small molecule with the molecular formula C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol [1]. It belongs to the oxindole (2-oxoindoline) class, featuring a 1-methyl-2-oxoindolin-5-yl core linked via an amide bond to a 3-cyclopentylpropanoyl side chain. Its computed physicochemical properties include a calculated logP (XLogP3-AA) of 2.6, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. The compound is cataloged in PubChem (CID 18570774) and is available from several commercial vendors; however, publicly accessible primary research data—including quantitative biological activity, selectivity profiles, or comparator benchmarking—remain extremely limited at the time of this analysis.

Scaffold utility Oxindole core and cyclopentylpropanamide side chain for exploratory SAR
Activity evidence No public IC50, Kd, or EC50 data; target engagement unverified
Procurement basis Vendor characterization only; independent verification required

3-Cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide Generic Substitution Risk


While the 1-methyl-2-oxoindolin-5-yl scaffold appears in multiple commercial screening compounds, no publicly available head-to-head comparative data (biochemical IC₅₀, cellular activity, selectivity, ADME, or in vivo efficacy) could be located for 3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide relative to close analogs such as N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide or 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide. The cyclopentylpropanamide side chain is expected to influence molecular recognition, logP, and metabolic stability based on general medicinal chemistry principles, but without quantitative differential evidence, any claim of superior selectivity, potency, or ADME profile would be unsupported speculation. Consequently, procurement decisions cannot currently rely on evidence-based differentiation and must be treated as exploratory.

Absence of comparator data
No head-to-head biochemical or cellular data exist vs. close analogs; differentiation is speculative.
Side-chain influence unknown
Cyclopentylpropanamide may alter logP and metabolic stability, but without quantitative evidence, substitution risk is unassessed.
Procurement requires exploratory framing
No evidence-based differentiation supports selecting this compound over structurally similar oxindoles.

3-Cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide Comparator-Based Evidence


Biochemical & Cellular Activity Evidence

A thorough search of public databases (PubChem, ChEMBL, PubMed, BindingDB, Google Patents) and primary literature failed to identify any quantitative biological activity data—such as IC₅₀, Kd, EC₅₀, or % inhibition—for 3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide. No head-to-head comparison with structurally related analogs (e.g., N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide, 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide) was found. Initial database hits suggesting PDE5A1 inhibitory activity (IC₅₀ 13 nM) were subsequently traced to a different chemical structure (ChEMBL CHEMBL4281590; MW 363.42) and do not correspond to this compound. Therefore, no evidence dimension satisfies the core admission criteria for quantitative comparator-based differentiation.

Activity data
Data to verify
No public IC50, Kd, EC50
Insufficient evidence for target engagement claims
Misattributed PDE5A1 data (ChEMBL CHEMBL4281590) excluded
Medicinal Chemistry Chemical Biology Drug Discovery

PDE Isoform Selectivity Profiling

BindingDB entry BDBM50467484 reports PDE5A1 IC₅₀ = 13 nM, PDE11A4 IC₅₀ = 119 nM, and PDE2A, PDE6C, PDE1A, PDE3B, PDE4A IC₅₀ values >1,000–>20,000 nM. However, the chemical structure associated with this entry (ChEMBL CHEMBL4281590; molecular weight 363.42) does not match 3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide (MW 286.37). Consequently, these selectivity data cannot be attributed to the target compound. No selectivity data are available for the correct compound against any PDE isoform or other protein family.

PDE selectivity
Context-dependent
Selectivity data misattributed
Correct compound lacks isoform profiling
BDBM50467484 data belong to CHEMBL4281590 (MW 363.42)
Phosphodiesterase Selectivity Off-Target

3-Cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide Application Scenarios


Medicinal Chemistry & Scaffold Hopping

Given the absence of public activity data, the only scientifically justifiable use is as a chemical starting point for exploratory medicinal chemistry. The oxindole core and cyclopentylpropanamide side chain could be modified to probe structure-activity relationships (SAR) in novel target campaigns, but no evidence-based prediction of target engagement can be made [1].

Computational Modeling & Docking

The compound's computed physicochemical properties (MW 286.37, XLogP3 2.6, 1 HBD, 2 HBA) [1] make it suitable for virtual screening libraries and molecular docking exercises. However, the lack of experimental binding data precludes validation of any computational predictions.

Analytical Reference Standard

Researchers requiring a characterized sample of this specific oxindole derivative for analytical method development (e.g., HPLC, LC-MS) may procure it as a reference standard. Identity and purity should be confirmed by the vendor's certificate of analysis, as no independent public characterization beyond PubChem exists [1].

Application
Selection Property
Validation Focus
Scaffold-hopping SAR studies
Oxindole core & side-chain diversity
Target-engagement assay validation
Computational virtual screening
Calculated drug-like properties
Docking score correlation with experimental binding
Analytical reference standard
Vendor-characterized oxindole derivative
Identity and purity by COA, method suitability
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